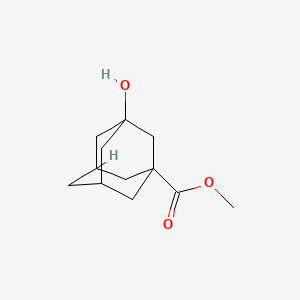

Methyl 3-hydroxyadamantane-1-carboxylate

Descripción general

Descripción

Methyl 3-hydroxyadamantane-1-carboxylate is an organic compound with the molecular formula C12H18O3. It is a derivative of adamantane, a highly stable and symmetrical hydrocarbon. The compound features a hydroxyl group and a carboxylate ester group attached to the adamantane core, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxyadamantane-1-carboxylate typically involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

- Dissolve 3-hydroxyadamantane-1-carboxylic acid in methanol.

- Add a catalytic amount of sulfuric acid or hydrochloric acid.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.

- Extract the product with an organic solvent, such as dichloromethane.

- Purify the product by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Fluorination Reactions

Fluorination of the hydroxyl group in methyl 3-hydroxyadamantane-1-carboxylate is a key reaction for synthesizing fluorinated adamantane derivatives.

Key Example:

- Deoxyfluorination with DAST

Reaction of this compound with diethylaminosulfur trifluoride (DAST) in dichloromethane yields methyl 3-fluoroadamantane-1-carboxylate (90% yield) . Subsequent hydrolysis with NaOH generates 3-fluoroadamantane-1-carboxylic acid (95% yield) .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, -78°C → RT | 90% | |

| Ester Hydrolysis | NaOH, MeOH/H₂O, RT | 95% |

Mechanistic Insight : The reaction proceeds via SN2 displacement, with DAST acting as a fluorinating agent. Steric hindrance from the adamantane skeleton influences reaction rates .

Esterification and Hydrolysis

The methyl ester group undergoes hydrolysis to form carboxylic acids, enabling further functionalization.

Key Examples:

- Acid-Catalyzed Esterification :

Reaction of 3-hydroxyadamantane-1-carboxylic acid with methanol in concentrated H₂SO₄ produces this compound (97% yield) . - Base-Catalyzed Hydrolysis :

Treatment with NaOH in methanol/water cleaves the ester to regenerate the carboxylic acid .

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Esterification | H₂SO₄ (96%), MeOH, 35°C, 3 hrs | 97% | |

| Hydrolysis | NaOH (2 eq.), MeOH/H₂O, RT, 24 hrs | 95% |

Thermal Stability : The ester group remains intact under moderate conditions but degrades above 200°C.

Oxidation Reactions

Controlled oxidation introduces additional hydroxyl or ketone groups to the adamantane framework.

Key Example:

- Oxidation of Fluorinated Derivatives :

Treatment of 3-fluoroadamantane-1-carboxylic acid with KMnO₄/KOH yields 3-fluoro-5-hydroxyadamantane-1-carboxylic acid , albeit with moderate yields (47% over two steps) .

| Substrate | Oxidizing Agent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Fluoroadamantane-1-carboxylic acid | KMnO₄, KOH, H₂O, reflux | 3-Fluoro-5-hydroxyadamantane-1-carboxylic acid | 47% |

Challenges : Over-oxidation and regioselectivity issues are common due to the adamantane structure’s rigidity .

Friedel-Crafts Alkylation

The hydroxyl group facilitates electrophilic substitution in aromatic systems.

Key Example:

- Reaction with 2,6-Dimethoxyphenol :

In methanesulfonic acid, this compound undergoes Friedel-Crafts alkylation with 2,6-dimethoxyphenol to form biaryl derivatives (quantitative yield) .

| Reaction Conditions | Catalyst/Solvent | Yield | Source |

|---|---|---|---|

| Friedel-Crafts Alkylation | Methanesulfonic acid, 40–50°C | >99% |

Applications : This reaction is critical for synthesizing adamantane-based ligands for coordination polymers .

Example:

- Copper Coordination Polymers :

This compound-derived ligands form Cu(II) complexes (e.g., [Cu(trzadc)₂(MeOH)]·MeOH) that catalyze Chan-Evans-Lam arylations (99% conversion in methanol) .

| Catalyst | Reaction | Conversion | Source |

|---|---|---|---|

| [Cu(trzadc)₂(MeOH)]·MeOH | Chan-Evans-Lam arylation (imidazole) | 99% |

Optimization : Catalytic efficiency depends on solvent polarity and temperature .

Aplicaciones Científicas De Investigación

Methyl 3-hydroxyadamantane-1-carboxylate is a chemical compound with an adamantane structure, known for its unique three-dimensional shape and potential applications in scientific research. It features a hydroxyl group and a carboxylate group, making it a derivative of adamantane. The compound's structure, rigidity, and thermal stability make it potentially useful in medicinal chemistry, material science, and other industrial applications .

Scientific Research Applications

This compound is a versatile compound with applications spanning medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

- Drug Development The adamantane scaffold is present in drugs like amantadine (antiviral) and memantine (Alzheimer's disease treatment), suggesting that this compound could be a starting point for developing new drugs by modifying the functional groups attached to the adamantane core. Its structural similarity to amantadine also suggests potential antiviral activity.

- Mitochondrial Function and Oxidative Stress this compound derivatives can influence reactive oxygen species production in mitochondria, indicating potential applications in treating mitochondrial dysfunctions and oxidative stress-related diseases. Interaction studies have shown that this compound can interact with various biological targets, influencing pathways related to oxidative stress and mitochondrial health. These interactions may provide insights into its therapeutic potential and mechanisms of action against viral infections and other diseases.

Material Science

- Functional Resins Compounds with an adamantane skeleton are structurally rigid, have high heat resistance, and possess excellent optical properties . Hydroxy adamantane carboxylic acid compounds are useful as starting materials for functional resins with excellent heat resistance and surface hardness .

- Optical Materials Alicyclic compounds with bridgeheads, such as those in an adamantane skeleton, are used as optical materials, including optical fibers, optical waveguides, optical disk substrates, and photoresists .

Organic Synthesis

- Precursor in Organic Synthesis The presence of a carboxylic acid ester group indicates that this compound could be a useful intermediate or precursor in organic synthesis. Researchers might utilize it for constructing more complex molecules with the adamantane core structure. Hydroxy and carboxyl groups allow modification to have various functional groups due to the difference in reactivity between hydroxyl and carboxyl groups, and therefore can be used as monomers for improving the performance of photoresists or as intermediates for pharmaceuticals and agrochemicals .

Data Table

Comparison of Adamantane Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Amantadine | Adamantane derivative with an amino group | Antiviral activity |

| Rimantadine | Similar structure with a longer side chain | Antiviral activity |

| Methyl 3,5,7-trifluoroadamantane-1-carboxylate | Fluorinated derivative | Potential antiviral properties |

| Ethyl 3-hydroxyadamantane-1-carboxylate | Ethyl ester variant | Similar biological properties |

Mecanismo De Acción

The mechanism of action of methyl 3-hydroxyadamantane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The adamantane core provides structural stability and rigidity, which can enhance the compound’s overall activity .

Comparación Con Compuestos Similares

Methyl 3-hydroxyadamantane-1-carboxylate can be compared with other adamantane derivatives, such as:

3-hydroxyadamantane-1-carboxylic acid: The parent compound, which lacks the ester group.

1-adamantylamine: An amine derivative of adamantane with different reactivity and applications.

1-adamantanol: An alcohol derivative with similar hydroxyl functionality but without the carboxylate ester group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and ester groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .

Actividad Biológica

Methyl 3-hydroxyadamantane-1-carboxylate (MHAC) is a compound derived from adamantane, a structure known for its unique three-dimensional shape and significant biological properties. This article explores the biological activity of MHAC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an adamantane core with a hydroxyl and carboxylate functional group, which contributes to its biological activity. The molecular formula is , with a molecular weight of 196.24 g/mol. Its structural characteristics allow it to interact with various biological targets, enhancing its pharmacological potential.

Research indicates that MHAC exhibits multiple mechanisms of action, particularly in the context of neuroprotection and modulation of the endocannabinoid system:

- Endocannabinoid System Interaction : Studies have shown that derivatives of adamantane can act as ligands for cannabinoid receptors (CB1 and CB2). MHAC has been investigated for its affinity towards these receptors, showing potential as a modulator in cannabinoid signaling pathways .

- Histone Deacetylase Inhibition : MHAC and related compounds have been identified as potent inhibitors of histone deacetylases (HDACs). This inhibition is crucial for regulating gene expression and has implications for treating neurodegenerative diseases such as Alzheimer's .

- Neuroprotective Effects : In vivo studies utilizing transgenic mouse models have demonstrated that compounds with an adamantane structure can restore cognitive functions affected by neurodegenerative processes. Specifically, MHAC has shown promise in ameliorating memory deficits associated with Alzheimer's disease by enhancing synaptic plasticity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of MHAC:

Case Studies

Several case studies highlight the potential therapeutic applications of MHAC:

- Alzheimer's Disease Model : In a study involving 5xFAD transgenic mice, treatment with MHAC led to significant improvements in memory tasks such as the Morris Water Maze test. The compound restored normal cognitive functions, indicating its potential as a multitarget agent against Alzheimer's disease .

- Inflammatory Response Modulation : Research has indicated that adamantane derivatives can modulate inflammatory responses through their interaction with purinergic receptors. This suggests a potential application for MHAC in conditions characterized by excessive inflammation .

Propiedades

IUPAC Name |

methyl 3-hydroxyadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYNYCNFDDIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988052 | |

| Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68435-07-4 | |

| Record name | Tricyclo(3.3.1.13,7)decane-3-ol-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068435074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyadamantane-1-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.